1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione
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Overview
Description
1-([1,1’-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione is an organic compound that features both biphenyl and pyridine moieties. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione typically involves the coupling of a biphenyl derivative with a pyridine derivative. Common synthetic routes may include:
Suzuki Coupling: A palladium-catalyzed cross-coupling reaction between a boronic acid and a halide.
Friedel-Crafts Acylation: An electrophilic aromatic substitution reaction where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactions and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-([1,1’-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, potentially involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction to more reduced forms, using reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halides, nucleophiles like amines or alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-([1,1’-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for therapeutic potential in various diseases.
Industry: Used in the synthesis of materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action for compounds like 1-([1,1’-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione often involves interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-([1,1’-Biphenyl]-4-yl)-2-(pyridin-3-yl)ethane-1,2-dione
- 1-([1,1’-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione
Uniqueness
1-([1,1’-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione may exhibit unique properties due to the specific positioning of the biphenyl and pyridine groups, which can influence its reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
918540-99-5 |
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Molecular Formula |
C19H13NO2 |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
1-(3-phenylphenyl)-2-pyridin-3-ylethane-1,2-dione |
InChI |
InChI=1S/C19H13NO2/c21-18(19(22)17-10-5-11-20-13-17)16-9-4-8-15(12-16)14-6-2-1-3-7-14/h1-13H |
InChI Key |
PKMAGOWAJOPBPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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